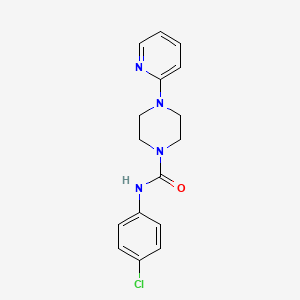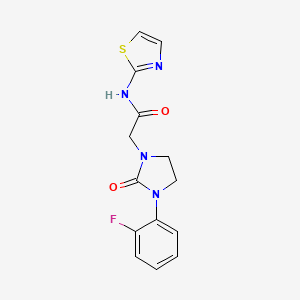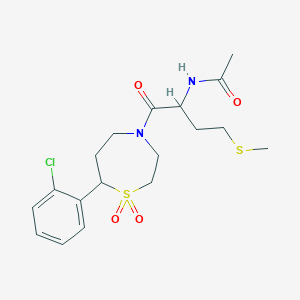
3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative. Quinazoline derivatives are known for their wide range of pharmacological activities, and the introduction of various substituents can significantly affect their biological properties. The compound is structurally related to other quinazoline derivatives that have been synthesized and characterized for their potential as pharmacological agents .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by the introduction of various substituents that can confer desired biological properties. In the case of related compounds, the synthesis has been achieved through reactions involving anthranilonitrile and secondary amines, or by cyclization of diazonium salts . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies were employed.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction (SCXRD) and density functional theory (DFT) studies. These methods provide insights into the three-dimensional conformation of the molecule, electrostatic potential maps, and the distribution of electron density, which are crucial for understanding the interaction of the compound with biological targets . The molecular docking studies can further reveal the binding affinity and mode of interaction with various enzymes, which is essential for the development of new pharmacological agents.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions depending on their substituents. For instance, compounds with a piperazinyl group can be prone to hydrolysis under alkaline conditions, leading to the cleavage of the amide group and the formation of degradation products . The stability of these compounds under different stress conditions, such as high temperature, light, and oxidants, is also an important aspect of their chemical reactivity profile. The stability studies help in predicting the shelf life and suitable storage conditions for pharmaceutical substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like piperazinyl and acetyl can affect the compound's interaction with solvents and its susceptibility to degradation. The stability of these compounds under various conditions has been studied using high-performance liquid chromatography (HPLC) and mass spectrometry (HPLC-MS), which are critical for the development of pharmaceutical substances . Understanding these properties is essential for the formulation and development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
A notable study detailed the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, which involved the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives. This synthesis process demonstrated significant antibacterial and antifungal activities against various pathogens, highlighting the compound's potential in antimicrobial applications (Vidule, 2011).
Cytotoxic Evaluations
Research into novel quinazolinone derivatives, including structural variations of the mentioned compound, has shown promising cytotoxic activities against cancer cell lines. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cell lines, with some compounds displaying high cytotoxic activity (Poorirani et al., 2018).
Stability Under Stressful Conditions
The stability of a pharmaceutical substance closely related to "3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione" under stress conditions was studied. The substance demonstrated stability to UV radiation, elevated temperatures, and oxidants, but showed instability to hydrolysis in alkaline environments. This research is crucial for understanding the compound's behavior under various conditions, informing its handling and storage (Gendugov et al., 2021).
Antifungal and Antibacterial Activities
Another study synthesized quinazoline derivatives and evaluated their antifungal and antibacterial activities. Among these derivatives, certain compounds demonstrated effectiveness against Aspergillus flavus and Pseudomonas, showcasing the compound's potential in treating infections (Kale & Durgade, 2017).
Eigenschaften
IUPAC Name |
3-[5-[4-(4-acetylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-18(30)19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(31)8-4-5-13-29-24(32)21-6-2-3-7-22(21)26-25(29)33/h2-3,6-7,9-12H,4-5,8,13-17H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXOLGVJUKDIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)



![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)


